molecular formula C30H25N3O3S2 B2414919 ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-24-2

ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2414919
CAS No.: 864927-24-2
M. Wt: 539.67
InChI Key: ADFZFNCZKWDUIA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C30H25N3O3S2 and its molecular weight is 539.67. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Stability

A study focused on the synthesis of bisbenzothieno[3,2-b:2',3'-e]pyridines, revealing insights into the chemical properties and stability of related compounds. The process involves heating potassium 3-aminobenzo[b]thiophene-2-carboxylate with ethyl propiolate or ethyl 3-ethoxyacrylate, yielding products with significant stability against oxidizing agents compared to reference compounds such as nifedipine (Görlitzer & Meyer, 2004).

Antimicrobial and Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has shown promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents. One particular compound demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a therapeutic agent (Jeankumar et al., 2013).

Antibacterial and Antioxidant Properties

A study on the synthesis of novel benzothiazole derivatives through a one-pot, microwave-assisted process has identified compounds with antibacterial, antioxidant, and antitubercular activities. This research underscores the compound's potential in pharmaceutical applications, especially in combating bacterial infections and oxidative stress (Bhoi et al., 2016).

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3S2/c1-2-36-30(35)33-17-16-22-25(18-33)38-29(26(22)28-31-23-10-6-7-11-24(23)37-28)32-27(34)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFZFNCZKWDUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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